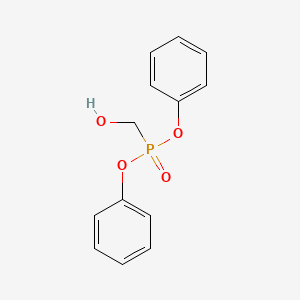

Diphenyl (hydroxymethyl)phosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52364-31-5 |

|---|---|

Molecular Formula |

C13H13O4P |

Molecular Weight |

264.21 g/mol |

IUPAC Name |

diphenoxyphosphorylmethanol |

InChI |

InChI=1S/C13H13O4P/c14-11-18(15,16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10,14H,11H2 |

InChI Key |

BGXICRHOOKQPMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(CO)OC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Diphenyl Hydroxymethyl Phosphonate Analogues

Hydrolysis and De-esterification Processes of Phosphonate (B1237965) Esters

The cleavage of the phenyl ester groups in diphenyl phosphonates is a key transformation, typically achieved through hydrolysis under acidic or basic conditions, or via specific dearylation agents. This process converts the phosphonate ester into the corresponding phosphonic acid. researchgate.net

The acid-catalyzed hydrolysis of phosphonate esters is a complex process that can proceed through several mechanistic pathways. The predominant mechanisms are the AAc2 (bimolecular, acyl-oxygen cleavage) and AAl1 (unimolecular, alkyl-oxygen cleavage) routes. nih.gov In the AAc2 mechanism, a water molecule attacks the protonated phosphoryl group, leading to P-O bond cleavage. nih.govchemistrysteps.com The AAl1 mechanism involves the formation of a carbocation from the ester group, followed by C-O bond cleavage, and is less common. nih.gov

Studies on various phosphinate and phosphonate esters have shown that the reaction rate can be influenced by the concentration of the acid. For instance, the hydrolysis of p-nitrophenyl diphenylphosphinate (B8688654) in a dioxane-water mixture showed a maximum rate at 1.5 M perchloric acid (HClO₄), with higher concentrations leading to acidic inhibition. nih.gov Similarly, the hydrolysis of methyl methyl-arylphosphinates was found to be optimal at a 6–7 M HClO₄ concentration. nih.gov In general, polar and steric effects have been observed to have less influence on the rate of acid-catalyzed hydrolysis compared to base-catalyzed reactions. nih.gov

Base-catalyzed hydrolysis of phosphonate esters typically occurs via a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. nih.gov This process is irreversible because the resulting phosphonic acid is deprotonated by the base, forming a carboxylate-like phosphonate anion that is resistant to further nucleophilic attack. chemistrysteps.com

Both steric and electronic factors significantly influence the rate of alkaline hydrolysis.

Steric Effects: Increased steric hindrance around the phosphorus center dramatically decreases the rate of hydrolysis. Studies on ethyl phosphinates have shown a significant drop in reaction rates when moving from diethyl to diisopropyl to di-tert-butyl esters. For example, ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate. nih.govresearchgate.net This is due to the increased difficulty for the nucleophile to access the phosphorus atom.

Electronic Effects: The electronic nature of the substituents on the phosphorus atom also plays a crucial role. A study on the alkaline hydrolysis of a series of substituted phenylphosphonates demonstrated a good correlation between the reaction rate and the Hammett σ constants of the aromatic substituents. rsc.org Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack and thus increasing the hydrolysis rate. Conversely, electron-donating groups slow down the reaction. researchgate.net

The table below summarizes the relative impact of these effects.

| Factor | Effect on Base-Catalyzed Hydrolysis Rate | Rationale |

| Increased Steric Hindrance | Decrease | Hinders nucleophilic attack on the phosphorus atom. nih.govresearchgate.net |

| Electron-Withdrawing Groups | Increase | Increases the electrophilicity of the phosphorus atom. rsc.org |

| Electron-Donating Groups | Decrease | Decreases the electrophilicity of the phosphorus atom. researchgate.net |

While hydrolysis can cleave the P-O bond, more selective methods often target the C-O bond for de-esterification, especially for sensitive molecules. A widely used method for the dealkylation and dearylation of phosphonate esters involves the use of silyl (B83357) halides, such as bromotrimethylsilane (B50905) (TMSBr) or chlorotrimethylsilane (B32843) (TMSCl). researchgate.netnih.gov

The reaction with TMSCl, often conducted in a suitable solvent like chlorobenzene (B131634) in a sealed vessel at elevated temperatures (90-140°C), facilitates the cleavage of the phenyl groups to form a silyl phosphonate intermediate. google.com This intermediate is then readily hydrolyzed by the addition of water to yield the final phosphonic acid in high yields. google.comresearchgate.net This method is effective for a wide variety of phosphonate esters and can be significantly faster than solvent-free conditions. google.com The McKenna dealkylation, which utilizes TMSBr, is another facile method for converting dialkyl or diaryl phosphonates to their corresponding phosphonic acids. mdpi.com

Phosphorylation Reactions at the Hydroxyl Group of Alpha-Hydroxy Phosphonates

The hydroxyl group of α-hydroxy phosphonates, such as diphenyl (hydroxymethyl)phosphonate, can be acylated through phosphorylation, creating a new phosphate-phosphonate anhydride-like linkage, >P(O)OCHP(O)<. mdpi.com

The phosphorylation of the α-hydroxyl group can be achieved by reacting the α-hydroxy phosphonate with a phosphorus chloride reagent, such as diphenylphosphinic chloride or diphenyl chloridophosphonate. mdpi.comlookchem.com The reaction is typically carried out in a solvent like toluene (B28343) in the presence of a base, such as triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) byproduct. researchgate.netmdpi.com The general scheme involves the nucleophilic attack of the hydroxyl group on the electrophilic phosphorus atom of the P-chloride reagent. mdpi.comresearchgate.net

The efficiency of the phosphorylation reaction is dependent on the specific reagents and conditions used. In the reaction of various α-hydroxy phosphonates with P-chlorides, yields of the O-phosphorylated products have been reported to range from 55% to 90%. mdpi.com

Several factors can influence the reaction outcome:

Reaction Time: The time required for the reaction can vary. For instance, reactions using diphenylphosphinic chloride may require longer reaction times (e.g., 48 hours) compared to other P-chlorides. researchgate.net

Substituents: The electronic nature of substituents on the α-hydroxy phosphonate can affect the yield. Electron-withdrawing groups on the aryl ring of the phosphonate can facilitate the reaction, leading to higher yields. In contrast, electron-donating groups may result in somewhat lower yields, in the range of 46-50%. researchgate.net

Temperature: The reaction is often performed at ambient temperature, but for less reactive substrates, moderate heating may be necessary. mdpi.commdpi.com

The following table presents representative data on the phosphorylation of α-hydroxy phosphonates.

| P-Chloride Reagent | Base | Conditions | Yield Range | Reference |

| Diphenylphosphinic Chloride | Triethylamine | Toluene, 48h | 46-80% | researchgate.net |

| Diphenyl Chloridophosphonate | Triethylamine | Toluene, ambient temp. | 55-90% | mdpi.com |

The resulting α-phosphoryloxyphosphonates are generally stable and can be purified using standard techniques like column chromatography. researchgate.net

Molecular Rearrangements and Isomerizations

Phosphonate-Phosphate Rearrangements (e.g., in Insecticide Prodrugs)

The phosphonate-phosphate rearrangement is a notable isomerization reaction observed in α-hydroxyphosphonates, particularly those bearing electron-withdrawing groups at the α-carbon. This rearrangement is famously exemplified by the insecticide trichlorphon, which undergoes a base-catalyzed conversion to the more active dichlorovinyl phosphate (B84403) (DDVP). researchgate.net The general mechanism involves the deprotonation of the hydroxyl group, followed by the migration of a phosphoryl group from carbon to oxygen. researchgate.net

This transformation is not limited to insecticidal compounds but is a broader phenomenon in organophosphorus chemistry. researchgate.netresearchgate.net The presence of two distinct phosphorus centers in phosphonate-phosphates has spurred interest in their potential as prodrugs. nih.govfrontiersin.org The concept is that these molecules, upon entering a biological system, could decompose to release two active species: a nucleoside phosphonate and a nucleotide. nih.govfrontiersin.org

The stereochemical course of the phosphonate-phosphate rearrangement has been investigated, and it has been shown to proceed with retention of the configuration at the phosphorus atom. researchgate.net This stereospecificity is crucial for the design of chiral phosphorus-containing compounds with specific biological activities.

A general reaction mechanism for the phosphonate-phosphate rearrangement can be depicted as follows:

Route A: This route is applicable when R3 is not a leaving group, and R2 is a carbanion-stabilizing group.

Route B: This route is followed when R3 is a good leaving group. researchgate.netresearchgate.net

The table below summarizes key aspects of the phosphonate-phosphate rearrangement.

| Feature | Description |

| Reaction Type | Isomerization of α-hydroxyphosphonates to phosphates. |

| Key Example | Rearrangement of trichlorphon to dichlorovinyl phosphate (DDVP). researchgate.net |

| Mechanism | Base-catalyzed, involving deprotonation and phosphoryl group migration. researchgate.net |

| Stereochemistry | Proceeds with retention of configuration at the phosphorus center. researchgate.net |

| Applications | Insecticide activation, prodrug design. researchgate.netnih.govfrontiersin.org |

Base-Catalyzed Rearrangements of Alpha-Hydroxy Bisphosphonates

Alpha-hydroxy bisphosphonate esters are known to undergo rearrangement to form the corresponding phosphonophosphate (P-O-C-P) isomers. google.com This transformation can be catalyzed by acid, base, or heat. google.com The rearrangement is a significant consideration in the synthesis and handling of these compounds, as it can lead to undesired byproducts.

In the context of tetra-isopropyl methylenebisphosphonate (iPr4COBP), base-catalyzed rearrangement has been observed. google.com Efforts to mitigate this rearrangement have included co-addition of a silylating agent like chlorotrimethylsilane (CTMS) at low temperatures. google.com The proposed role of CTMS is to trap the oxygen anion formed upon deprotonation, thereby generating HCl, which in turn protonates the pyridine (B92270) catalyst, halting the base-catalyzed rearrangement. google.com

The table below outlines the conditions and outcomes of the base-catalyzed rearrangement of an alpha-hydroxy bisphosphonate analogue.

| Reactant | Conditions | Products | Ratio |

| iPr4COBP | Pyridine (base) | Rearranged phosphonophosphate | Major product |

| iPr4COBP | Pyridine, excess CTMS, -78 °C | iPr4COBP and rearranged phosphonophosphate | 3:2 |

Disproportionation Phenomena in H-Phosphonate Diesters

H-phosphonate diesters, including diaryl H-phosphonates, are subject to a structural disproportionation, particularly under basic conditions. nih.govfrontiersin.org This phenomenon arises from the equilibrium between the pentavalent H-phosphonate tautomer and its trivalent phosphite (B83602) tautomer. frontiersin.orgresearchgate.net

The phosphite tautomer can react with another H-phosphonate molecule, leading to the formation of an H-phosphonate-phosphite intermediate. Subsequent reaction with an aryloxy anion (in the case of diaryl H-phosphonates) results in a mixture of a phosphite triester and an H-phosphonate monoester. nih.govfrontiersin.org The extent of this disproportionation is influenced by the electronic properties of the substituents on the phosphorus atom; electron-withdrawing groups tend to shift the equilibrium towards the disproportionation products. nih.govfrontiersin.org

This disproportionation can be a complicating factor in syntheses involving H-phosphonate diesters, such as the preparation of aryl nucleoside H-phosphonates. nih.govfrontiersin.org The use of certain coupling agents and reaction conditions can either promote or suppress this side reaction. nih.govfrontiersin.org

The following table summarizes the factors influencing the disproportionation of H-phosphonate diesters.

| Factor | Influence on Disproportionation |

| Basicity | More basic conditions favor disproportionation. nih.govfrontiersin.org |

| Substituents | Electron-withdrawing groups on phosphorus promote disproportionation. nih.govfrontiersin.org |

| Reaction Conditions | Choice of coupling agent and solvent can affect the outcome. nih.govfrontiersin.org |

Further Functional Group Interconversions at the Hydroxymethyl Moiety

The hydroxymethyl group of this compound and its analogues serves as a versatile handle for further chemical modifications. O-acylation, O-alkylation, and O-sulfonylation are common strategies to introduce new functional groups and modulate the properties of the parent molecule.

O-Acylation Reactions using Carboxylic Acid Derivatives

The hydroxyl group of α-hydroxyphosphonates can be readily acylated to form α-acyloxyphosphonates. nih.govnih.gov This transformation is typically achieved using various acylating agents, including carboxylic acid chlorides, anhydrides, and the carboxylic acids themselves. nih.gov These reactions are often performed in the presence of a base or a catalyst.

The synthesis of α-(aryloxyacetoxy)-alkylphosphonate derivatives has been accomplished through the acylation of α-hydroxyphosphonates with the corresponding carboxylic acid chlorides. nih.gov Carboxylic acid anhydrides, such as acetic anhydride (B1165640) and benzoic anhydride, have also been employed for this purpose, sometimes in the presence of special catalysts. nih.gov

The table below provides examples of acylating agents used for the O-acylation of α-hydroxy-benzylphosphonates and the corresponding reaction conditions.

| Acylating Agent | Catalyst/Conditions | Yield |

| Acetyl chloride | Iron-doped, single-walled carbon nanotube, 90 °C | 87% |

| Acetic anhydride | Trichlorotitanium trifluoromethanesulfonate, 26 °C | 89% |

| Benzoic anhydride | 80 °C | - |

O-Alkylation and Sulfonylation Strategies

O-alkylation and O-sulfonylation are other important functional group interconversions of the hydroxymethyl moiety in α-hydroxyphosphonates. nih.gov These reactions lead to the formation of α-alkoxy- and α-sulfonyloxyphosphonates, respectively. mdpi.com

O-alkylation can be achieved through various methods, including the use of alkyl halides in the presence of a base. researchgate.net Sulfonylation is commonly carried out using sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine. mdpi.comorganic-chemistry.org The resulting α-sulfonyloxyphosphonates are useful intermediates for further synthetic transformations.

The table below summarizes common reagents and products for O-alkylation and O-sulfonylation of α-hydroxyphosphonates.

| Reaction Type | Reagent | Product |

| O-Alkylation | Alkyl halide, Base | α-Alkoxyphosphonate |

| O-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., Et3N) | α-Sulfonyloxyphosphonate |

Formation of Carbamoyloxy and Thiocarbamoyloxy Derivatives

The hydroxyl group of this compound and its analogues is amenable to reactions with isocyanates and isothiocyanates, leading to the formation of carbamoyloxy and thiocarbamoyloxy derivatives, respectively. These transformations represent a significant pathway for the functionalization of α-hydroxyphosphonates, yielding compounds with potential applications in various fields of chemistry and material science.

The reaction of α-hydroxyphosphonates with isocyanates proceeds to furnish α-carbamoyloxyphosphonates. mdpi.comnih.gov This transformation is generally carried out under mild or benign conditions. mdpi.com For instance, studies on general α-hydroxyphosphonates have demonstrated the formation of the corresponding carbamoyloxy derivatives.

Similarly, α-hydroxyphosphonates can be converted to their α-thiocarbamoyloxy analogues through reaction with isothiocyanates. mdpi.comnih.gov Research has shown that in the absence of a catalyst, the reaction between α-hydroxyphosphonates and isothiocyanates provides the desired α-thiocarbamoyloxyphosphonates in modest yields, typically ranging from 20–30%. mdpi.comnih.gov However, the efficiency of this reaction can be significantly enhanced. The use of a catalytic amount of a base, such as sodium methoxide (B1231860) (15 mol %), has been shown to promote the acylation, leading to improved yields of the thiocarbamoylated products. mdpi.com

Table 1: Synthesis of α-Carbamoyloxyphosphonates

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield | Reference |

| α-Hydroxyphosphonate | Isocyanate | α-Carbamoyloxyphosphonate | Benign conditions | Not specified | mdpi.com |

Table 2: Synthesis of α-Thiocarbamoyloxyphosphonates

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Conditions | Yield | Reference |

| α-Hydroxyphosphonate | Isothiocyanate | None | α-Thiocarbamoyloxyphosphonate | Not specified | 20-30% | mdpi.comnih.gov |

| α-Hydroxyphosphonate | Isothiocyanate | Sodium Methoxide (15 mol %) | α-Thiocarbamoyloxyphosphonate | Not specified | Improved | mdpi.com |

Mechanistic Investigations of Diphenyl Hydroxymethyl Phosphonate and Analogues

Elucidation of Reaction Pathways in Synthesis

The synthesis of α-hydroxyalkylphosphonates, including diphenyl (hydroxymethyl)phosphonate, can proceed through several mechanistic routes. The specific pathway is often dictated by the choice of reactants, catalysts, and reaction conditions.

The synthesis of phosphonates can involve nucleophilic substitution reactions at the phosphorus center. researchgate.net These reactions can proceed through either a dissociative S N 1-type mechanism, which involves the formation of a metaphosphate intermediate (PO₃⁻), or an associative two-step addition-elimination mechanism via a phosphorane intermediate. researchgate.net

In the context of Lewis acid-catalyzed reactions, such as the Povarov reaction for synthesizing tetrahydroquinolines, the acid catalyst plays a crucial role in activating the aldehyde component. nih.gov This activation facilitates a nucleophilic attack, leading to the formation of an iminium ion, which is a key intermediate. nih.gov While not a direct synthesis of this compound, this illustrates the fundamental role of Lewis acids in activating carbonyl groups, a key step in the formation of α-hydroxyalkylphosphonates from aldehydes.

The S N 1 (unimolecular nucleophilic substitution) reaction mechanism is characterized by a two-step process. wikipedia.org The first, and rate-determining, step is the unimolecular ionization of the substrate to form a carbocation intermediate. wikipedia.orgopenstax.org The second step involves a rapid reaction of this carbocation with a nucleophile. wikipedia.orgtiktok.com This mechanism is favored when the central carbon atom is substituted with bulky groups, which can sterically hinder the alternative S N 2 pathway and stabilize the resulting carbocation. wikipedia.org While more commonly associated with carbon centers, analogous dissociative pathways can be considered for phosphorus compounds. researchgate.net

For a reaction to proceed via an S N 1-type mechanism, the formation of a stable intermediate is key. wikipedia.orgmasterorganicchemistry.com In the case of phosphonates, this would be the metaphosphate intermediate. researchgate.net The stability of this intermediate and the reaction conditions, such as the use of a Lewis acid to facilitate the departure of the leaving group, would be critical factors.

Catalysts and solvents are pivotal in directing the outcome of chemical reactions, influencing both their speed and the specific products that are formed. In the synthesis of organophosphorus compounds, these factors are no less important.

Catalysts:

Lewis Acids: As mentioned, Lewis acids are instrumental in activating carbonyl compounds in reactions like the Povarov reaction. nih.gov The choice of Lewis acid can significantly impact the reaction yield. nih.gov In some syntheses, the reaction does not proceed at all without a catalyst. nih.gov

Bifunctional Catalysts: Phosphoric acid catalysts are known to be bifunctional, possessing both acidic and basic sites. ibs.re.kr This dual nature allows them to activate both electrophiles and nucleophiles, making them versatile for various organic transformations. ibs.re.kr

Organocatalysts: Non-covalent interactions, particularly hydrogen bonding, are a dominant feature in organocatalysis. ibs.re.kr These catalysts can hold substrates in a well-defined orientation, leading to high stereoselectivity. ibs.re.kr Computational studies can provide mechanistic insights that guide the optimization of these catalysts, for instance, by modifying steric and electronic properties to lower activation barriers. ibs.re.kr

Analysis of Degradation and Decomposition Mechanisms

Understanding how this compound and its analogues break down is essential for predicting their environmental fate and for designing more effective and safer applications, such as in flame retardants.

Organophosphate flame retardants (OPFRs) are widely used to inhibit or delay combustion in various materials. researchgate.netkennesaw.edu Their effectiveness often relies on their thermal degradation behavior.

When incorporated into polymers, organophosphorus compounds can exert their flame-retardant effect in both the gas phase and the condensed (solid) phase. kennesaw.educapes.gov.br

Gas-Phase Mechanism: During combustion, volatile phosphorus-containing radicals can be released. nih.gov These radicals can interfere with the chain reactions of combustion in the flame, effectively quenching it. nih.gov

Condensed-Phase Mechanism: In the solid material, the thermal degradation of the phosphonate (B1237965) can lead to the formation of phosphoric or polyphosphoric acid. capes.gov.brresearchgate.net These acidic species can promote the dehydration and charring of the polymer. capes.gov.brresearchgate.net The resulting char layer acts as a physical barrier, insulating the underlying material from heat and oxygen and reducing the release of flammable volatiles. capes.gov.brnih.gov For instance, in copolymers of methyl methacrylate (B99206) with a phosphonate, the phosphorus acid species generated react with the polymer to form anhydride (B1165640) links, which impede depolymerization and are precursors to char. capes.gov.br

The thermal stability of the OPFR itself is a critical factor. Some OPFRs can enhance the char formation of the resin system in which they are incorporated. researchgate.net For example, the addition of certain phosphine (B1218219) derivatives to epoxy resins has been shown to significantly increase the amount of combustion residue. researchgate.net

The table below summarizes the thermal degradation characteristics of a polyethylene (B3416737) terephthalate (B1205515) (PET) composite containing a DOPO-based flame retardant (DIDOPO), which is an analogue of this compound.

| Material | T 5% (°C) | T max (°C) |

| Pure PET | 418.78 | 463.52 |

| DIDOPO | 364.98 | 425.28 |

| T 5% is the temperature at which 5% weight loss occurs, and T max is the temperature of maximum degradation rate. nih.gov |

This data indicates that the flame retardant begins to degrade at a lower temperature than the polymer, which is often a requirement for effective flame retardancy, as the protective actions must be initiated before the bulk of the polymer decomposes. nih.gov

The hydrolysis of phosphonate esters is a fundamental reaction that can be catalyzed by acids or bases. mdpi.comnih.gov The mechanism of acid-catalyzed hydrolysis of esters is generally classified based on the point of bond cleavage and the molecularity of the rate-determining step. ucoz.com

The common mechanisms for acid-catalyzed ester hydrolysis are:

A Ac 2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular): This is the most common mechanism. It involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack of a water molecule on the carbonyl carbon. ucoz.com For phosphonates, this would involve an attack on the phosphorus atom. mdpi.com

A Al 1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular): This mechanism involves the formation of a stable carbocation from the alcohol moiety of the ester. ucoz.com It is common for esters with tertiary alkyl groups. ucoz.com In the context of phosphonates, this pathway has been substantiated for substituents like isopropyl. researchgate.net

A Al 2 (Acid-catalyzed, Alkyl-oxygen cleavage, bimolecular): This is a rare mechanism that would involve a bimolecular nucleophilic substitution (S N 2) by water on the alkyl group of the ester. mdpi.comucoz.com

The hydrolysis of phosphonates, having two ester groups, proceeds in two consecutive steps. mdpi.comresearchgate.net The relative rates of these steps depend on the specific structure of the phosphonate. researchgate.net

| Mechanism | Description | Commonality in Ester Hydrolysis |

| A Ac 2 | Bimolecular attack at the acyl (or phosphoryl) center. ucoz.com | Most common for primary and secondary esters. ucoz.com |

| A Al 1 | Unimolecular cleavage to form a stable carbocation. ucoz.com | Common for tertiary esters. ucoz.com |

| A Al 2 | Bimolecular attack at the alkyl carbon. ucoz.com | Not generally observed in ester hydrolysis. ucoz.com |

Mechanistic Insights in Catalytic Systems

While this compound itself is not typically a catalyst, its analogues and the broader class of α-hydroxyalkylphosphonates can play roles within catalytic systems, often as ligands or as substrates in reactions that provide mechanistic understanding.

The study of catalytic reactions involving similar structures provides valuable insights. For example, in the silver-catalyzed oxidation of 5-(hydroxymethyl)furfural, another hydroxymethyl-containing compound, detailed mechanistic work has shown that reduced silver particles are the active catalytic species. rsc.org The reaction is believed to proceed through the dehydrogenation of an intermediate geminal diol formed in a basic aqueous solution. rsc.org Such studies, combining catalytic experiments with spectroscopic analysis, are crucial for elucidating the detailed reaction pathway and identifying the active state of the catalyst. rsc.org

Furthermore, computational methods like Density Functional Theory (DFT) are powerful tools for gaining mechanistic understanding. escholarship.orgresearchgate.net They allow for the modeling of reaction intermediates and transition states, providing insights that can guide the design and optimization of catalysts for specific transformations. ibs.re.krescholarship.org For instance, DFT calculations can help understand how a catalyst's structure influences stereoselectivity by revealing the energetics of different reaction pathways. escholarship.org

Investigation of Activated Monomer Mechanisms in Ring-Opening Polymerization

The ring-opening polymerization (ROP) of cyclic esters is a critical method for producing biodegradable polymers. The mechanism of this polymerization can proceed through different pathways, with the activated monomer (AM) mechanism being of significant interest. In the AM mechanism, a protonic acid catalyst activates the monomer by protonation. The neutral hydroxyl group of the growing polymer chain then attacks this activated monomer, leading to chain propagation. This is distinct from the active chain end (ACE) mechanism, where the growing chain end is ionic. acs.orgresearchgate.net

Derivatives of phosphoric acid, such as diphenyl phosphate (B84403), have been identified as highly effective catalysts for the cationic ROP (CROP) of lactones and other cyclic esters via the AM mechanism. acs.org Similarly, H-phosphonates like diphenyl H-phosphonate serve as efficient phosphonylating reagents that can participate in related chemical transformations. frontiersin.orgnih.gov The choice between the AM and ACE mechanisms is governed by several factors, including the basicity of the monomer and the presence of protic species. acs.org

Research has shown that compounds acting as both initiators and catalysts (CINICATs), such as hydroxymethyl phosphonic acid, can produce polymers with stable end-groups in a controlled, living polymerization process. acs.org The AM mechanism, in principle, faces a paradox: a low monomer-to-hydroxyl group ratio is needed to favor the AM pathway, while a high ratio is required to achieve high molar mass polymers. acs.org

| Factor | Influence on Polymerization Mechanism | Example Condition |

|---|---|---|

| Monomer Basicity | Higher basicity favors the formation of a stable protonated monomer, promoting the Activated Monomer (AM) mechanism. acs.org | Monomers with high pKb values. acs.org |

| Ring Strain | High ring strain (enthalpy of polymerization, ΔHp°) provides a strong thermodynamic driving force for polymerization. acs.org | Cyclic esters like ε-caprolactone. acs.org |

| Protic Additives (e.g., Alcohols) | The presence and concentration of hydroxyl groups (initiators) are central to the AM mechanism, where they act as the nucleophiles. acs.org | Low [Monomer]0/[−OH]0 ratio favors the AM mechanism over the Active Chain End (ACE) mechanism. acs.org |

| Catalyst Acidity | A sufficiently strong acid is required to protonate the monomer effectively. acs.org | Derivatives of phosphoric acid (e.g., diphenyl phosphate) and triflic acid. acs.org |

Characterization of Hydrogen Bonding Interactions in Enzyme Active Sites

Diphenyl phosphonates and related phosphonate compounds are widely used as enzyme inhibitors because they can act as stable mimics of the tetrahedral transition states that occur during substrate hydrolysis by proteases and lipases. researchgate.net Their effectiveness as inhibitors is heavily dependent on their ability to form specific hydrogen bonding interactions within the enzyme's active site, thereby stabilizing the enzyme-inhibitor complex.

Studies on trypsin-like serine proteases have utilized a variety of peptidyl diphenyl phosphonate esters to probe active site specificity. nih.gov These inhibitors form a covalent adduct with the active site serine, and the strength of this interaction, reflected in the inhibition rate, is modulated by hydrogen bonds and other non-covalent interactions with surrounding amino acid residues. For instance, the inhibitor Cbz-Thr-(4-AmPhGly)P(OPh)2 was found to be a potent and specific inhibitor of granzyme A. nih.gov Similarly, phosphonate analogues of aspartic and glutamic acid have been shown to be irreversible inactivators of S. aureus V8 proteinase, while showing no activity against granzyme B, highlighting the specificity of these interactions. nih.gov

The hydrogen bonds typically involve the phosphonate oxygens acting as hydrogen bond acceptors, and backbone amides or amino acid side chains (such as asparagine, lysine, and arginine) acting as donors. researchgate.netplos.orgnih.gov The geometry and strength of these bonds are crucial for catalysis and inhibition. researchgate.net Computational and experimental studies on mutants of enzymes like organophosphorus hydrolase (OPH) have demonstrated that disrupting or altering key hydrogen bonds in the active site can significantly impact catalytic efficiency (kcat) and substrate binding (KM). chemrxiv.org

| Inhibitor | Target Enzyme | Second-Order Rate Constant (kobs/[I]) (M-1s-1) |

|---|---|---|

| Cbz-Thr-(4-AmPhGly)P(OPh)2 | Granzyme A | 2220 nih.gov |

| Cbz-Thr-(4-AmPhGly)P(OPh)2 | Granzyme K | 3 nih.gov |

| Cbz-Thr-(4-AmPhGly)P(OPh)2 | Trypsin | 97 nih.gov |

| Ph-SO2-Gly-Pro-(4-AmPhGly)P(OPh)2 | Granzyme A | 3650 nih.gov |

| 3,3-diphenylpropanoyl-Pro-(4-AmPhGly)P(OPh)2 | Granzyme K | 1830 nih.gov |

| Cbz-LysP(OPh)2 | Human Mast Cell Tryptase | 89 nih.gov |

Understanding Catalyst Anchoring and Stability in Heterogeneous Systems

Phosphonates, including aryl phosphonates, are extensively used as organic linkers to construct robust heterogeneous catalysts, such as metal-organic frameworks (MOFs) and other polymer-supported systems. researchgate.netresearchgate.net The phosphonate group can strongly coordinate to metal ions, forming stable, often layered or porous structures. These materials are valued for their high thermal and chemical stability. researchgate.net The organic component of the phosphonate, such as the phenyl group in phenylphosphonic acid, allows for the tuning of the catalyst's properties, including its porosity and surface chemistry.

A notable application is the use of organically functionalized porous aluminum phosphonates as solid acid catalysts. mdpi.com For example, a phenyl-functionalized aluminum phosphonate (Ph-ALPO-2) has demonstrated high efficiency in the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (5-HMF), a key platform chemical. mdpi.com The stability and reusability of such heterogeneous catalysts are significant advantages over homogeneous systems. The performance of these catalysts is highly dependent on reaction conditions, which can be optimized to maximize product yield. mdpi.com The synthesis of hydroxymethyl phosphonates itself has also been improved by using heterogeneous catalysis, which offers high yields and purity. researchgate.net

| Parameter | Condition | 5-HMF Yield (%) |

|---|---|---|

| Catalyst Amount | 2 mg | < 60 |

| 6 mg | 68.45 | |

| 8 mg | < 65 | |

| Reaction Temperature | 140 °C | ~75 |

| 160 °C | 90.7 | |

| 180 °C | ~80 | |

| Reaction Time (at 160 °C) | 10 min | ~80 |

| 20 min | 90.7 | |

| 30 min | ~85 |

Computational and Theoretical Studies on Diphenyl Hydroxymethyl Phosphonate and Analogues

Quantum Chemical Characterization and Property Prediction

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For Diphenyl (hydroxymethyl)phosphonate, these studies provide a molecular-level understanding of its stability, reactivity, and potential applications.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This is crucial as the geometry influences all other calculated properties. For organophosphorus compounds, including phosphonates, methods like Density Functional Theory (DFT) are employed to determine the most stable conformers. The asymmetric unit of a similar compound, Diphenyl (o-tolylamido)phosphonate, was found to contain two independent molecules where the phosphorus atoms exhibit slightly distorted tetrahedral environments. nih.gov This suggests that this compound would also adopt a tetrahedral geometry around the phosphorus center. Conformational analysis would involve exploring the potential energy surface by rotating the phenyl and hydroxymethyl groups to identify the global and local energy minima, which correspond to the most stable and less stable (but still potentially present) conformations.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Natural Bond Orbitals)

The electronic structure of a molecule governs its chemical behavior. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. mdpi.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. It provides a detailed picture of the bonding and antibonding interactions within the molecule, including charge delocalization and hyperconjugative interactions. These analyses can reveal the nature of the bonds around the phosphorus atom and the influence of the phenyl and hydroxymethyl groups on the electron distribution.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules like this compound. rsc.org The first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO response. Calculations can predict this value, providing insights into the material's potential for applications such as frequency doubling of light. The presence of donor and acceptor groups connected by a π-conjugated system often leads to enhanced NLO properties. rsc.orgnih.gov In this compound, the phenyl groups can act as part of a conjugated system, and understanding their electronic interplay with the phosphonate (B1237965) group is crucial for evaluating its NLO potential.

Calculation of Global Reactivity Parameters (e.g., HOMO-LUMO Energy Gap)

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. mdpi.comresearchgate.net These parameters include:

HOMO-LUMO Energy Gap (ΔE): As mentioned, this is a primary indicator of chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. mdpi.com

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η) where μ is the electronic chemical potential.

These parameters for this compound would be calculated using the energies of its frontier orbitals, providing a comprehensive profile of its chemical reactivity.

Table 1: Illustrative Global Reactivity Parameters

| Parameter | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

Spectroscopic Property Simulations and Validation

Computational methods are also highly effective in simulating various types of spectra, which can then be compared with experimental data for validation.

DFT and TDDFT Applications for UV-Vis and IR Spectra Prediction

Density Functional Theory (DFT) is widely used to predict vibrational spectra, such as Infrared (IR) spectra. sapub.orgresearchgate.netnih.gov By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of specific vibrational modes (stretching, bending, etc.) to the peaks observed in an experimental spectrum. For this compound, this would involve identifying the characteristic vibrations of the P=O, P-O-C, C-O, and aromatic C-H bonds.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra, such as Ultraviolet-Visible (UV-Vis) spectra. sapub.org TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light that the molecule absorbs. The calculated spectrum can be compared with an experimental UV-Vis spectrum to understand the electronic transitions occurring within the molecule, often involving the promotion of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Comparative Analysis of Theoretical and Experimental Spectroscopic Data

A powerful application of computational chemistry lies in the ability to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and compare them with experimental measurements. This comparative approach is crucial for confirming molecular structures and understanding the electronic environment of the atoms within a molecule.

Theoretical calculations, often employing Density Functional Theory (DFT), can predict the chemical shifts of nuclei like ¹H, ¹³C, and ³¹P. researchgate.net For organophosphorus compounds, including phosphonates, these calculations help in assigning the signals observed in experimental NMR spectra to specific atoms in the molecule. researchgate.net For instance, the GIAO (Gauge-Including Atomic Orbital) method is frequently used over minimum energy conformations to predict NMR data. researchgate.net

Table 1: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for a Phosphonate Analogue

| Spectroscopic Technique | Parameter | Theoretical Value (Illustrative) | Experimental Value (Illustrative) |

|---|---|---|---|

| ¹H NMR | δ (ppm) for P-CH-OH | 5.2 | 5.1 |

| ¹³C NMR | δ (ppm) for P-CH-OH | 70.5 | 70.1 |

| ³¹P NMR | δ (ppm) | 22.8 | 22.5 |

| IR Spectroscopy | ν (cm⁻¹) for P=O | 1245 | 1250 |

| IR Spectroscopy | ν (cm⁻¹) for O-H | 3350 | 3365 |

This table provides a hypothetical but representative comparison. Actual values would be specific to the analogue and the computational methods used.

Bond Dissociation Energy (BDE) Calculations for Stability Assessment

Bond Dissociation Energy (BDE) is a fundamental thermochemical parameter that quantifies the energy required to break a specific covalent bond homolytically, forming two radical species. libretexts.org BDE calculations are instrumental in assessing the thermal stability of molecules like this compound.

Contemporary ab initio and DFT methods are widely used to compute BDEs for organophosphorus compounds. researchgate.net These calculations provide insights into the relative strengths of different bonds within the molecule, such as the P-C, P-O, and C-H bonds. For phosphonates, it is generally observed that the P-O bond is significantly stronger than the P-C bond. researchgate.net The BDE of a C-P bond in a phosphonate is typically 70 to 100 kJ mol⁻¹ weaker than the corresponding O-P bond in a phosphate (B84403) ester. researchgate.net

The stability of the resulting radicals upon bond cleavage is a key factor influencing the BDE. researchgate.net Computational studies can establish the stability of these radicals and their reactivity trends. researchgate.net The BDE is calculated as the difference in the enthalpies of formation of the radical products and the parent reactant. libretexts.org Various computational protocols and functionals are available, and their accuracy can be benchmarked against experimental data where available. nih.gov

Table 2: Representative Bond Dissociation Energies (BDE) for Bonds in Phosphonate Structures

| Bond Type | Typical BDE Range (kJ/mol) | Significance in Stability |

|---|---|---|

| P-O (in P-O-C) | ~340 | High stability of the ester linkage. researchgate.net |

| P=O | ~540 | Very strong bond, contributing to the overall stability of the phosphonate group. researchgate.net |

| P-C | Weaker than P-O | Potentially the initial site of thermal decomposition. researchgate.net |

| C-H (alpha to P) | Variable | Can be influenced by the substituents on the carbon atom. |

Note: The values presented are general ranges for organophosphorus compounds and can vary based on the specific molecular structure and computational method.

Molecular Dynamics (MD) Simulations and Intermolecular Interaction Analysis (e.g., Hydrogen Bonding Networks)

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions with the surrounding environment over time. nih.govnih.gov For this compound, MD simulations can provide detailed insights into the intermolecular forces that govern its condensed-phase properties, such as crystal packing and interactions in solution.

A key aspect that can be investigated through MD simulations is the formation and dynamics of hydrogen bonding networks. The hydroxyl (-OH) group and the phosphoryl (P=O) group in this compound are both capable of participating in hydrogen bonds as donors and acceptors, respectively. These interactions can play a crucial role in the formation of stable crystalline structures and can influence the solubility and reactivity of the compound.

Table 3: Potential Intermolecular Interactions in this compound Systems

| Interaction Type | Participating Groups | Potential Significance |

|---|---|---|

| Hydrogen Bonding | P=O --- H-O | Primary interaction in crystal packing and self-assembly. |

| π-π Stacking | Phenyl rings | Contributes to the stability of the crystal lattice. |

| van der Waals Forces | Entire molecule | General attractive forces influencing packing efficiency. |

| Dipole-Dipole Interactions | Polar groups (P=O, C-O) | Influence molecular orientation in the condensed phase. |

Advanced Materials and Catalysis Research Involving Phosphonates

Applications in Polymer Science

The incorporation of phosphonate (B1237965) groups into polymer chains is a key strategy for developing materials with enhanced functionalities. This is often achieved by designing specific vinyl monomers that can be readily polymerized.

The creation of polymers containing phosphonate side chains begins with the synthesis of suitable vinyl monomers. A variety of these monomers, including allyl, vinyl, styrenic, and (meth)acrylic types, can be prepared with attached phosphonate groups. researchgate.netrsc.org The reactivity of these monomers in free-radical polymerization is significantly influenced by the position of the phosphonate moiety. researchgate.netrsc.orgresearchgate.net For instance, the propagation rate of para-vinylbenzyl phosphonate monomers is enhanced by the presence of the phosphonate group, whereas the polymerization of vinyl phosphonate monomers is often dominated by chain transfer reactions. researchgate.netrsc.orgresearchgate.net

Common synthetic routes to introduce phosphonate functionalities into vinyl monomers include the Michaelis-Arbuzov and Pudovik reactions. mdpi.com For example, aromatic acrylic phosphonates can be synthesized via the Pudovik reaction starting from aldehydes like benzaldehyde (B42025). mdpi.com While the radical homopolymerization of many phosphonate-bearing allyl or vinyl monomers tends to produce low molecular weight oligomers, their copolymerization with electron-accepting monomers can yield high molecular weight copolymers with valuable properties. rsc.org The most studied monomers of this class are the dialkylphosphonate (meth)acrylate types, which offer flexibility in controlling both the spacer length and the linkage of the phosphonate group. researchgate.net

Incorporating phosphonate groups directly into a polymer's structure is an effective method for engineering its material properties. rsc.org This chemical modification can lead to significant improvements in thermal stability and flame retardancy, even at low concentrations of the phosphonate comonomer. rsc.org This approach also avoids issues common with physical blending, such as additive migration or poor compatibility with the polymer matrix. rsc.org

Research on phosphonate-functionalized polyethylenes demonstrates that these materials exhibit notable enhancements in thermal stability compared to the virgin polymer. rsc.org Furthermore, blending these functionalized polyethylenes with traditional inorganic flame retardants like aluminum hydroxide (B78521) can produce a synergistic effect, resulting in even greater thermal stability. rsc.org

Table 1: Impact of Phosphonate Functionalization on the Thermal Properties of Low-Density Polyethylene (B3416737) (LDPE)

| Material Composition | Onset Decomposition Temp. (°C) | Peak Heat Release Rate (pHRR) (W/g) | Total Heat Release (THR) (kJ/g) |

| Pure LDPE | ~450 | High | High |

| LDPE / PE-PO(OR)₂ Blend (95:5) | Increased | Significantly Lower | Lower |

| LDPE / PE-PO(OR)₂ Blend (90:10) | Increased | Significantly Lower | Lower |

| LDPE / ATH / PE-PO(OR)₂ Blend (80:10:10) | Further Increased | Substantially Lower | Lower |

Note: PE-PO(OR)₂ refers to phosphonate-functionalized polyethylene. ATH is Aluminum Hydroxide. Data is illustrative of trends reported in the literature. rsc.org

Role in Flame Retardancy Mechanisms for Polymeric Systems

Phosphorus-based compounds are effective halogen-free flame retardants that can operate through multiple mechanisms depending on their chemical structure and interaction with the polymer during pyrolysis. nih.gov The primary modes of action are in the condensed phase (the solid polymer) and the gas phase (the flame). nih.gov

In the condensed phase , phosphorus flame retardants often act as acid precursors upon heating. rsc.orgmdpi.com This leads to the esterification and dehydration of the decomposing polymer, promoting the formation of a stable, insulating char layer on the material's surface. rsc.orgresearchgate.net This char layer shields the underlying polymer from heat and oxygen, preventing the formation and escape of flammable volatile gases that would otherwise fuel the fire. rsc.orgresearchgate.net

Table 2: Summary of Flame Retardancy Mechanisms of Phosphorus Compounds

| Phase | Mechanism | Description |

| Condensed Phase | Char Formation | Acts as an acid precursor, promoting dehydration and cross-linking of the polymer to form a protective, insulating char layer. rsc.orgresearchgate.net |

| Intumescence | Creates a swollen, multicellular char that provides enhanced thermal insulation. nih.gov | |

| Gas Phase | Flame Inhibition | Releases phosphorus-containing radicals (e.g., PO•) that scavenge and quench H• and OH• radicals, interrupting the combustion cycle. rsc.orgnih.gov |

Heterogeneous Catalysis with Zirconium Phosphonates

Zirconium phosphates and their organic derivatives, zirconium phosphonates (ZrPs), are highly versatile materials in the field of heterogeneous catalysis. mdpi.comresearchgate.net Their unique structural and chemical properties, including excellent thermal and chemical stability, make them attractive as both catalysts and catalyst supports. mdpi.commdpi.com

Zirconium phosphonates are recognized as promising solid acid catalysts due to their remarkable stability and tunable acidic properties. mdpi.com Their structure inherently possesses both Brønsted acid sites, which originate from the P-OH groups on the surface layers, and Lewis acid sites, provided by the Zr⁴⁺ centers. mdpi.comsci-hub.se This dual acidity is beneficial for a wide range of chemical reactions.

A key advantage of zirconium phosphonates is the ability to precisely tune their surface properties. By incorporating various organic groups (R) into the phosphonate structure, researchers can modulate characteristics such as surface acidity, porosity, and hydrophobic/hydrophilic balance. mdpi.commdpi.com For example, introducing hydrophobic groups can facilitate the diffusion of nonpolar reactants to the catalytic active sites. mdpi.com Hydrothermal synthesis methods have been employed to create mesoporous zirconium phosphonates with very high surface areas (e.g., 702 m²/g) and uniform pore sizes, which are ideal for catalytic applications. researchgate.net These materials exhibit high stability and can be reused multiple times without a significant loss of catalytic activity. researchgate.net

The tunable acidity and high stability of zirconium phosphonate catalysts make them effective for numerous organic transformations. mdpi.comdntb.gov.ua They have shown particular promise in the sustainable conversion of biomass and in oxidation reactions. mdpi.com

In biomass conversion , ZrP catalysts are highly effective due to their thermal stability and tolerance to water, which is often present in biomass feedstocks. mdpi.com They are used to convert key biomass-derived platform molecules, such as 5-hydroxymethylfurfural (B1680220) (HMF) and furfural, into valuable biofuels and chemicals like levulinic acid and gamma-valerolactone (B192634) (GVL). mdpi.comsci-hub.seresearchgate.net The synergy between Brønsted and Lewis acid sites is crucial for these multi-step cascade reactions. sci-hub.se

In epoxidation reactions, functionalized zirconium phosphonates have been developed as efficient catalysts. For instance, a sulfonic acid-functionalized zirconium poly(styrene-phenylvinyl-phosphonate)-phosphate catalyst has been successfully used for the epoxidation of soybean oil. dntb.gov.ua Zirconium phosphonates also serve as excellent supports for other catalytic species, including metal ions and nanoparticles, enhancing their stability and facilitating their recovery and reuse. mdpi.comresearchgate.netmdpi.com

Table 3: Examples of Organic Transformations Catalyzed by Zirconium Phosphonates (ZrPs)

| Reaction Type | Substrate | Product | Catalyst System | Reference |

| Biomass Conversion | Furfural | Isopropyl Levulinate & Gamma-Valerolactone | HZSM-5-supported Zirconium Phosphate (B84403) | sci-hub.se |

| Biomass Conversion | Glucose/Fructose (B13574) | 5-Hydroxymethylfurfural (HMF) | Amorphous Zirconium Phosphate | mdpi.com |

| Biomass Conversion | Levulinic Acid | Gamma-Valerolactone (GVL) | Zr-MOFs (UiO-66, MOF-808) | researchgate.net |

| Epoxidation | Soybean Oil | Epoxidized Soybean Oil | Sulfonic Acid-Functionalized ZrP | dntb.gov.ua |

| Esterification | Acetic Acid & Cyclohexanol | Cyclohexyl Acetate | Porous Zirconium Phosphonate | researchgate.net |

Organocatalysis Utilizing Diphenyl Phosphorus Compounds

Diphenyl phosphorus compounds have emerged as a versatile class of organocatalysts, valued for their unique reactivity and the ability to facilitate a range of chemical transformations under mild conditions. Their utility spans from creating complex polymers to executing highly selective synthetic reactions.

Cationic Organocatalysts for Controlled/Living Polymerization

The precise control over polymerization processes is crucial for designing polymers with specific properties. Diphenyl phosphorus compounds, particularly acidic variants, have proven to be effective cationic organocatalysts for controlled/living polymerizations, most notably in the ring-opening polymerization (ROP) of cyclic esters and carbonates. researchgate.netacs.org

Diphenyl phosphate (DPP) is a prominent example of an acidic organocatalyst used for the ROP of monomers like ε-caprolactone (ε-CL), δ-valerolactone (δ-VL), and various trimethylene carbonates. researchgate.netacs.org The polymerization typically proceeds homogeneously at room temperature, initiated by an alcohol such as 3-phenyl-1-propanol (B195566) (PPA). researchgate.netacs.org Kinetic studies and chain extension experiments confirm the controlled and living nature of these polymerizations, allowing for the synthesis of polymers with narrow molecular weight distributions (polydispersity indices) and the creation of block copolymers. researchgate.net For instance, the block copolymerization of poly(δ-valerolactone) (PVL) and poly(ε-caprolactone) (PCL) can be successfully achieved regardless of the order in which the monomers are added. researchgate.net

The mechanism often involves a dual activation of both the monomer and the polymer chain end by the acidic catalyst. researchgate.net This catalytic activity is not limited to simple initiators; functional initiators can be used to produce end-functionalized polymers with desired chemical handles for further modification. researchgate.net Other related phosphorus-based systems have also been explored for the cationic polymerization of vinyl ethers through a reversible addition-fragmentation chain-transfer (RAFT) mechanism, which involves a phosphonium (B103445) intermediate. rsc.org

| Monomer | Initiator | Catalyst | Ratio ([M]₀/[I]₀/[C]₀) | Resulting Polymer | Polydispersity Index (PDI) |

|---|---|---|---|---|---|

| δ-valerolactone (δ-VL) | 3-phenyl-1-propanol (PPA) | DPP | 50/1/1 | Poly(δ-valerolactone) (PVL) | Narrow |

| ε-caprolactone (ε-CL) | 3-phenyl-1-propanol (PPA) | DPP | 50/1/1 | Poly(ε-caprolactone) (PCL) | Narrow |

| Trimethylene Carbonate (TMC) | 3-phenyl-1-propanol (PPA) | DPP | Not Specified | Poly(trimethylene carbonate) | Narrow |

Selective Organic Synthesis under Mild Conditions

Diphenyl phosphorus compounds are instrumental as reagents and catalysts in selective organic synthesis, enabling the construction of complex molecules under mild reaction conditions. nih.govfrontiersin.orgacs.org Their applications are diverse, ranging from the synthesis of bioactive peptides to the formation of carbon-phosphorus bonds.

One significant area of application is in the synthesis of protease inhibitors. A study detailed the synthesis and evaluation of thirty-six new amino acid and peptidyl diphenyl phosphonate esters as potent and selective inhibitors for several trypsin-like proteases. nih.gov In this context, the diphenyl phosphonate moiety acts as a stable, reactive warhead that targets the active site of the enzymes. For example, Cbz-Thr-(4-AmPhGly)P(OPh)₂ was identified as a highly potent and specific inhibitor for granzyme A. nih.gov The synthesis of these complex molecules highlights the utility of the diphenyl phosphonate group in medicinal chemistry. nih.gov

Another key reagent is diphenyl H-phosphonate (DPHP), which is used for the phosphonylation of nucleosides. frontiersin.org The electron-withdrawing nature of the two phenyl groups makes the phosphorus center sufficiently electrophilic for rapid transesterification with alcohols, including those on nucleosides. frontiersin.org This reaction proceeds quickly and quantitatively under very mild conditions, providing access to H-phosphonate diesters that are crucial intermediates in the synthesis of pronucleotides, which are precursors to antiviral and anticancer drugs. frontiersin.org Similarly, diphenylphosphoryl azide (B81097) (DPPA) is a widely used reagent for synthesizing peptides and for executing the Curtius reaction to form isocyanates from carboxylic acids. wikipedia.org

| Inhibitor Compound | Target Protease | Second-Order Rate Constant (kobs/[I] in M⁻¹s⁻¹) | Notes on Selectivity |

|---|---|---|---|

| Z-(4-AmPhe)P(OPh)₂ | Granzyme A | Not specified, but most potent in its class | Most potent inhibitor for granzyme A among five Cbz derivatives. |

| Z-LysP(OPh)₂ | Granzyme K, Mast Tryptase, Trypsin | 89 (for Tryptase) | Best inhibitor for these three proteases among the same class. |

| Cbz-Thr-(4-AmPhGly)P(OPh)₂ | Granzyme A | 2220 | Quite specific; much lower inhibition for granzyme K (3) and trypsin (97). |

| Ph-SO₂-Gly-Pro-(4-AmPhGly)P(OPh)₂ | Granzyme A | 3650 | Most effective inhibitor of granzyme A found in the study. |

| 3,3-diphenylpropanoyl-Pro-(4-AmPhGly)P(OPh)₂ | Granzyme K | 1830 | Most potent inhibitor for granzyme K. |

Integration into Metal-Organic Frameworks (MOFs) as Linkers

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters connected by organic linker molecules. While carboxylates have traditionally been the most common linkers, there is growing interest in using phosphonates due to the enhanced stability they can impart to the resulting framework. nih.govresearchgate.net The P-O bond is generally stronger than the C-O bond in carboxylates, leading to MOFs with greater thermal and chemical robustness. nih.gov

The coordination chemistry of phosphonates is complex because the phosphonate group (R-PO₃²⁻) has three oxygen atoms available for binding, which can lead to as many as 16 distinct coordination modes. nih.gov This complexity can make the prediction of final structures challenging and often results in the formation of dense, nonporous layered materials. nih.govresearchgate.net

To overcome these challenges, several strategies have been developed. One approach is to use phosphonate monoesters as linkers. nih.govresearchgate.net By replacing one of the acidic P-OH groups with a P-OR group, the coordination modes become more similar to those of carboxylates, facilitating the formation of porous, 3-D frameworks. nih.govresearchgate.net Another strategy involves controlling the pH during synthesis to allow for only single deprotonation of the phosphonic acid, thereby restricting the available coordination modes. nih.gov

Phosphinate-based linkers, which have only two oxygen atoms for coordination, offer another way to achieve more predictable structures, and research has demonstrated that it is possible to create isoreticular MOFs using phosphonate, phosphinate, and mixed phosphonate-phosphinate linkers. nih.gov A bifunctional linker like diphenyl (hydroxymethyl)phosphonate, possessing both a phosphonate group for strong binding to the metal center and a hydroxymethyl group that could be oriented into the pores, represents a potential candidate for creating functionalized MOFs. This pendant hydroxyl group could serve as a site for post-synthetic modification or could modulate the polarity and adsorptive properties of the pores. nih.govacs.org

| Linker Type | Coordinating Group | Number of Coordinating Oxygens | Advantages | Challenges | Relevant Research Findings |

|---|---|---|---|---|---|

| Carboxylate | -COOH | 2 | Well-established, predictable structures | Lower stability in aqueous environments nih.gov | Most common linker type in traditional MOF chemistry. nih.gov |

| Phosphonate | -PO(OH)₂ | 3 | Stronger metal-ligand bonds, higher thermal/chemical stability nih.gov | Complex coordination chemistry, tendency to form dense layers nih.govresearchgate.net | Can form isoreticular structures with phosphinates. nih.gov |

| Phosphonate Monoester | -PO(OH)(OR) | 2 | Mimics carboxylate coordination, promotes porosity nih.govresearchgate.net | Ester bond can be prone to hydrolysis. nih.gov | Used to create porous copper-based MOFs with high CO₂ affinity. researchgate.net |

| Phosphinate | -PO(OH)R | 2 | Predictable structures, allows for pore functionalization via the P-R group nih.gov | Less explored than carboxylates. | Fe-MOFs (ICR series) show tunable pore chemistry. nih.govacs.org |

Emerging Research Directions and Green Chemistry Perspectives

Development of Sustainable and Environmentally Benign Synthesis Routes for Phosphonates

The synthesis of phosphonates is critically evolving to align with green chemistry principles, which prioritize the reduction or elimination of hazardous substances. rsc.orguef.fichemeurope.combioengineer.org Traditional methods often rely on harsh reagents and volatile organic solvents, prompting the development of more sustainable alternatives. Key areas of progress include the use of alternative energy sources, environmentally friendly solvents, and novel catalytic systems. rsc.org

Several innovative methods are now considered "green" approaches for phosphonate (B1237965) synthesis, such as solvent-free reactions, ultrasound-assisted and microwave-promoted syntheses, and reactions conducted in water. rsc.org The Pudovik reaction, a fundamental method for forming the carbon-phosphorus bond in α-hydroxyphosphonates, has been adapted to be more environmentally friendly by using solvent-free conditions and solid catalysts like sodium-modified fluoroapatite. researchgate.net This approach offers high yields, easy separation of the pure product, and catalyst reusability. researchgate.net

Polyethylene (B3416737) glycol (PEG) has emerged as a benign alternative reaction medium due to its low cost, thermal stability, low vapor pressure, and recyclability. frontiersin.org For instance, an efficient protocol for synthesizing benzyl (B1604629) phosphonates utilizes a PEG-400/KI/K2CO3 system at room temperature, avoiding toxic solvents and reactive metals. frontiersin.org

Furthermore, flow chemistry using microfluidic reactors represents a significant advancement for the synthesis of hydroxymethyl phosphonates. lew.ro This technology enables precise control over reaction conditions like temperature and mixing, leading to faster, cleaner, and safer reactions. lew.ro A continuous synthesis of various hydroxymethyl phosphonates in a microfluidic reactor demonstrated high yields (>94%) and purity (>99%), showcasing a method that reduces waste and can be scaled up efficiently. lew.ro These developments collectively contribute to a more sustainable future for phosphonate chemistry, addressing the environmental impact of chemical production. uef.fibioengineer.org

Table 1: Comparison of Green Synthesis Methods for Phosphonates

| Method | Energy Source | Typical Solvent | Key Advantages | Example Application | Reference |

|---|---|---|---|---|---|

| Ultrasound-Assisted Synthesis | Sonication (Acoustic Waves) | Water, PEG | Reduced reaction times, eco-friendly energy transfer, enhanced yields. | Synthesis of α-aminophosphonates. | rsc.org |

| Microwave-Promoted Synthesis | Microwave Irradiation | Various/Solvent-free | Rapid heating, shorter reaction times, improved yields. | Synthesis of α-aminophosphonates. | rsc.org |

| Solvent-Free Synthesis (Heterogeneous Catalysis) | Conventional Heating | None | Avoids toxic solvents, easy product separation, catalyst recycling. | Pudovik reaction for α-hydroxyphosphonates. | researchgate.net |

| Microfluidic Reactor (Flow Chemistry) | Conventional Heating | Varies | Precise process control, enhanced safety, high yield and purity, easy scale-up. | Continuous synthesis of hydroxymethyl phosphonates. | lew.ro |

| Benign Solvent System | Conventional Heating | Polyethylene Glycol (PEG) | Recyclable, low toxicity, low cost, avoids volatile organic compounds. | Synthesis of benzyl phosphonates. | frontiersin.org |

Design and Exploration of Novel Diphenyl (hydroxymethyl)phosphonate Derivatives for Enhanced Properties and Functions

Research is increasingly focused on the rational design and synthesis of novel phosphonate derivatives to achieve enhanced or specialized functions. rsc.org By strategically modifying the core phosphonate structure, chemists can tailor the molecule's properties for a wide range of applications, from materials science to medicinal chemistry. nih.govnih.gov The functionalization of phosphonic acid molecules opens up vast possibilities for structural variation.

One approach involves creating hybrid structures that combine the phosphonate moiety with other functional groups or molecules. For example, novel (aminomethyl)benzylphosphonates have been linked to metallocarbonyl iron and ruthenium complexes. nih.gov This strategy aims to merge the inherent properties of phosphonates with the unique characteristics of metallodrugs, potentially creating compounds with synergistic or unprecedented biological activities. nih.gov

Another avenue of exploration is the synthesis of phosphonate-functionalized polymers. Well-defined polycarbonates with pendant phosphonate groups have been created through organocatalyzed ring-opening polymerization (ROP) of novel phosphonate-based cyclic monomers. nih.gov This method allows for the creation of advanced materials where the properties can be tuned by copolymerization or post-polymerization modification. nih.gov Similarly, phosphopolypeptides, which mimic naturally phosphorylated proteins, have been synthesized via the polymerization of cysteine-based phosphonate N-carboxyanhydride monomers, opening doors for biomimetic materials. rsc.org

The synthesis of diphenyl N-substituted carbamimidoylphosphoramidates represents another class of novel derivatives. researchgate.net These compounds are created in a two-step process where diphenyl phosphorochloridate is first reacted with cyanamide (B42294) and then with various amines, yielding molecules with potential antiviral and antimicrobial properties. researchgate.net Such structure-activity relationship studies, where modifications are made to the molecule and the resulting change in function is observed, are crucial for developing new and effective compounds. acs.org

Table 2: Examples of Novel Phosphonate Derivatives and Their Target Functions

| Derivative Class | Key Structural Feature | Target Property/Function | Synthetic Strategy | Reference |

|---|---|---|---|---|

| Metallocarbonyl Aminophosphonates | Phosphonate linked to an iron or ruthenium carbonyl complex. | Potential synergistic bioactivity, combining phosphonate and metallodrug properties. | Multi-step synthesis involving reaction of an aminophosphonate with a maleimide (B117702) ligand on the metal complex. | nih.gov |

| Phosphonate-Functionalized Polycarbonates | Pendant phosphonate groups attached to a polycarbonate backbone. | Advanced materials with tunable properties (e.g., flame retardancy, adhesion). | Ring-opening polymerization (ROP) of a phosphonate-containing cyclic carbonate monomer. | nih.gov |

| Diphenyl Carbamimidoylphosphoramidates | A carbamimidoyl group attached to the phosphorus atom of a diphenyl phosphoramidate. | Antimicrobial and antiviral activity. | Two-step reaction of diphenyl phosphorochloridate with cyanamide, followed by various amines. | researchgate.net |

| Phosphonate-Functionalized 1,2,3-Triazoles | A phosphonate group integrated into a 1,2,3-triazole scaffold. | Development of novel pharmacophores for potential therapeutic agents. | Copper-catalyzed cycloaddition followed by Michaelis–Becker reaction. | acs.org |

Interdisciplinary Research Integrating Advanced Computational Chemistry with Experimental Synthetic Methodologies

The synergy between computational chemistry and experimental synthesis has become a powerful engine for innovation in phosphonate research. nih.gov Driven by advancements in computational methods and computer hardware, theoretical calculations are now an indispensable tool for deciphering complex reaction mechanisms, understanding molecular structures, and predicting chemical properties before a single experiment is run in the lab. nih.gov This interdisciplinary approach accelerates the rational design of new catalysts and more efficient synthetic pathways. nih.gov

Computational chemistry provides deep mechanistic insights that can be difficult to obtain through experiments alone. For example, quantum mechanical calculations can map out the entire energy landscape of a reaction, identifying transition states, intermediates, and potential byproducts. This understanding allows chemists to optimize reaction conditions to favor the desired product. In the context of phosphonate synthesis, computational studies can help elucidate the mechanisms of reactions like the Pudovik, Michaelis-Arbuzov, or Kabachnik-Fields reactions, leading to the development of more effective catalysts or reaction conditions. nih.gov

This synergy is a two-way street. Computational predictions can guide experimental work, suggesting which molecules to synthesize or which conditions to try. Conversely, experimental results provide crucial validation for theoretical models. nih.gov For instance, a computational prediction of kinetic isotope effects (KIEs) for a proposed reaction mechanism can be directly tested by performing the reaction with isotopically labeled starting materials. Agreement between the calculated and measured KIEs provides strong evidence for the proposed mechanism. nih.gov This integrated approach of prediction and verification deepens mechanistic understanding and fosters the discovery of novel reactivity, ultimately enabling the more efficient and targeted synthesis of complex molecules like this compound and its derivatives.

Table 3: Complementary Roles of Computational and Experimental Chemistry in Phosphonate Research

| Research Area | Computational Chemistry Contribution | Experimental Chemistry Contribution | Synergistic Outcome |

|---|---|---|---|

| Reaction Mechanism Elucidation | Calculate potential energy surfaces, identify transition states and intermediates, predict reaction pathways. nih.gov | Synthesize reactants, perform reactions under various conditions, isolate and characterize products and byproducts, measure reaction kinetics. | A validated, detailed understanding of how a reaction occurs, enabling process optimization. |

| Catalyst Design | Model catalyst-substrate interactions, predict catalytic activity and selectivity, screen virtual libraries of potential catalysts. nih.gov | Synthesize and test predicted catalysts, perform kinetic studies to determine catalyst efficiency. | Rational design and development of new, highly efficient, and selective catalysts for phosphonate synthesis. |

| Structure-Property Relationship | Predict molecular properties (e.g., electronic structure, reactivity, conformation), model interactions with biological targets. | Synthesize novel derivatives, measure physical, chemical, and biological properties (e.g., solubility, stability, bioactivity). acs.org | Accelerated discovery of new molecules with desired functions by focusing synthetic efforts on the most promising candidates. |

| Spectroscopic Analysis | Predict spectroscopic data (e.g., NMR, IR spectra) to aid in the identification of new compounds. | Acquire and interpret spectroscopic data for synthesized molecules. | Unambiguous characterization and structural confirmation of newly synthesized phosphonate derivatives. |

Conclusion

Synthesis of Key Academic Contributions to Diphenyl (hydroxymethyl)phosphonate Research

The body of academic research on this compound reveals its significance as a versatile reagent and building block in organic synthesis, particularly in the preparation of biologically relevant molecules and functional materials. Key contributions have centered on its synthesis, reactivity, and application as a precursor to more complex molecular architectures.

A foundational aspect of research has been the exploration of synthetic methodologies for α-hydroxyphosphonates, including the diphenyl ester. The Pudovik reaction, which involves the base-catalyzed addition of a phosphite (B83602) to an aldehyde, stands out as a primary method for forming the crucial P-C-OH linkage. nih.gov Specifically, the reaction of diphenyl phosphite with formaldehyde (B43269) or its equivalents would yield this compound. Research has also touched upon the synthesis of structurally similar compounds, such as diphenyl (hydroxyphenylmethyl)phosphonate, further illustrating the adaptability of this synthetic approach. nih.gov

Furthermore, diphenyl H-phosphonate has been identified as a key phosphonylating agent. frontiersin.orgnih.gov Its utility in the transesterification with alcohols, including sensitive substrates like nucleosides, underscores the electrophilic nature of the phosphorus center, a property that is central to the chemistry of this compound itself. frontiersin.orgnih.gov This reactivity is crucial for its role as an intermediate in the synthesis of various organophosphorus compounds.

Investigations into the applications of related diphenyl phosphonate (B1237965) esters have provided significant insights into the potential utility of the hydroxymethyl derivative. For instance, various amino acid and peptidyl diphenyl phosphonate esters have been synthesized and evaluated as potent and selective inhibitors of trypsin-like serine proteases, such as granzymes A and K. nih.govetsu.edu This research highlights the potential for this compound to serve as a scaffold in the design of enzyme inhibitors, where the hydroxymethyl group could be further functionalized to enhance binding affinity and selectivity. nih.govetsu.edu

Future Outlook and Unaddressed Research Challenges in the Field

Despite the foundational knowledge established, several avenues for future research and unaddressed challenges remain in the field of this compound.

Future Outlook:

The future of this compound research is poised for expansion into several key areas:

Catalysis: The hydroxymethyl group offers a handle for immobilization onto solid supports or incorporation into larger ligand frameworks. This could lead to the development of novel, recyclable catalysts for a variety of organic transformations. The phosphorus center itself, in conjunction with the phenyl groups, can influence the electronic and steric environment of a catalytic site.

Medicinal Chemistry: Building upon the demonstrated success of other diphenyl phosphonate esters as enzyme inhibitors, a significant future direction lies in the systematic exploration of this compound derivatives as therapeutic agents. nih.govetsu.edu The hydroxymethyl functionality provides a reactive site for the introduction of diverse pharmacophores, enabling the generation of libraries of compounds for screening against various biological targets.

Materials Science: The ability of phosphonates to coordinate with metal ions and their inherent flame-retardant properties suggest that this compound could be a valuable monomer or additive in the synthesis of functional polymers and materials with tailored properties.

Unaddressed Research Challenges:

To realize the full potential of this compound, the following research challenges need to be addressed: